molecular formula C22H45Br B13351912 9-Bromo-9-methylhenicosane

9-Bromo-9-methylhenicosane

Cat. No.: B13351912
M. Wt: 389.5 g/mol
InChI Key: RWAJHAAFLYOGPS-UHFFFAOYSA-N
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Description

9-Bromo-9-methylhenicosane is an organic compound with the molecular formula C22H45Br. It is a brominated alkane, where a bromine atom is attached to the 9th carbon of a 9-methylhenicosane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-9-methylhenicosane typically involves the bromination of 9-methylhenicosane. This can be achieved through a free radical halogenation reaction, where bromine (Br2) is used as the brominating agent. The reaction is initiated by heat or light, which generates bromine radicals that react with the 9-methylhenicosane to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-9-methylhenicosane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Hydroxylated or aminated derivatives.

    Elimination Reactions: Alkenes.

    Oxidation Reactions: Alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Alkanes or alcohols.

Scientific Research Applications

9-Bromo-9-methylhenicosane has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving membrane interactions due to its hydrophobic nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-9-methylhenicosane involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution or elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-9-methylhenicosane is unique due to its long alkane chain and the specific position of the bromine atom. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C22H45Br

Molecular Weight

389.5 g/mol

IUPAC Name

9-bromo-9-methylhenicosane

InChI

InChI=1S/C22H45Br/c1-4-6-8-10-12-13-14-15-17-19-21-22(3,23)20-18-16-11-9-7-5-2/h4-21H2,1-3H3

InChI Key

RWAJHAAFLYOGPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)(CCCCCCCC)Br

Origin of Product

United States

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